molecular formula C17H12BrFN4O B3025951 8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol CAS No. 2204237-96-5

8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

Cat. No.: B3025951
CAS No.: 2204237-96-5
M. Wt: 387.2 g/mol
InChI Key: GYEVJGLDGQYJCB-UHFFFAOYSA-N
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Description

?-Hydroxy Flubromazolam is a derivative of Flubromazolam, which is a highly potent designer benzodiazepine (DBZD). It has gained attention in the drugs of abuse market due to its psychoactive effects .

Preparation Methods

The synthetic routes for ?-hydroxy Flubromazolam are not widely documented. it is likely synthesized through modifications of the parent compound, Flubromazolam. Industrial production methods remain proprietary and are not publicly available.

Chemical Reactions Analysis

?-Hydroxy Flubromazolam undergoes various chemical reactions, including:

    Hydroxylation: Introduction of a hydroxyl group (OH) at specific positions.

    Glucuronidation: Conjugation with glucuronic acid to form water-soluble metabolites.

    Other Phase I Reactions: Oxidation, reduction, and combinations thereof.

Common reagents and conditions used in these reactions are specific to the synthetic pathway employed. Major products formed include hydroxylated metabolites and glucuronide conjugates.

Scientific Research Applications

?-Hydroxy Flubromazolam has limited documented research applications. it may be explored in the following areas:

    Medicine: Investigating its anxiolytic, sedative, or muscle relaxant properties.

    Neuroscience: Studying its effects on GABA receptors and central nervous system activity.

    Forensics and Toxicology: Detecting and analyzing its presence in biological samples.

Mechanism of Action

The exact mechanism by which ?-hydroxy Flubromazolam exerts its effects is not fully understood. It likely involves binding to GABA-A receptors, enhancing inhibitory neurotransmission, and leading to sedation and anxiolysis.

Comparison with Similar Compounds

?-Hydroxy Flubromazolam is unique due to its hydroxyl group substitution. Similar compounds include Flubromazolam, Clonazolam, and other designer benzodiazepines .

Properties

IUPAC Name

[8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEVJGLDGQYJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342429
Record name 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204237-96-5
Record name 8-Bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 2
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8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 3
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 4
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 5
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Reactant of Route 6
Reactant of Route 6
8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol

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